molecular formula C13H13N5S B13124309 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine CAS No. 690275-78-6

7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine

Cat. No.: B13124309
CAS No.: 690275-78-6
M. Wt: 271.34 g/mol
InChI Key: KKVANWPIWPEDAB-UHFFFAOYSA-N
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Description

7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is a pyrazolo[1,5-a][1,3,5]triazine derivative characterized by a fused heterocyclic core. This compound features a methylthio group at position 4, a phenyl group at position 8, and an amine substituent at position 2. Its structure positions it within a class of molecules explored for diverse pharmacological activities, including anticonvulsant and anticancer properties . The compound’s synthesis typically involves reactions between S-methyl iminodithiocarbonates and 5-amino-3-methylpyrazole, followed by functionalization at the 4-position .

Properties

CAS No.

690275-78-6

Molecular Formula

C13H13N5S

Molecular Weight

271.34 g/mol

IUPAC Name

7-methyl-4-methylsulfanyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-2-amine

InChI

InChI=1S/C13H13N5S/c1-8-10(9-6-4-3-5-7-9)11-15-12(14)16-13(19-2)18(11)17-8/h3-7H,1-2H3,(H2,14,15)

InChI Key

KKVANWPIWPEDAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(N=C2SC)N

Origin of Product

United States

Preparation Methods

Procedure Summary:

Step Reagents & Conditions Outcome Yield (%)
1 5-Aminopyrazole + ethoxycarbonyl isothiocyanate in dry THF at 0 °C, slow addition, then microwave heating at 100 °C for 5 min Formation of N-carbetoxythiourea intermediate Not isolated (in situ)
2 Addition of 2N aqueous NaOH, microwave irradiation at 80 °C for 3 min Cyclization to 2-thioxo-pyrazolo-triazine Not isolated (in situ)
3 Methylation with methyl iodide (MeI) in presence of 2N NaOH at room temperature for 15 min Formation of 2-(methylsulfanyl) derivative 77% (isolated final product)
  • This method avoids intermediate purification steps, uses THF as a solvent for better solubilization, and applies microwave irradiation for rapid heating and reaction acceleration.

Chlorination and Nucleophilic Substitution for Functional Group Installation

  • Chlorination at the 4-position of the pyrazolo[1,5-a]triazine core is performed using phosphorus oxychloride (POCl3) at elevated temperatures (around 110 °C) in sealed vessels with N,N-dimethylaniline as a base, yielding 4-chloro derivatives in high yields (~94%).
  • These chloro intermediates undergo nucleophilic substitution with methylthiolating agents (e.g., methyl iodide in basic medium) to afford the 4-(methylthio) substituent.

Alternative Synthetic Routes and Regioselectivity Considerations

  • Some methods involve the reaction of 5-aminopyrazoles with dimethyl N-cyanodithiocarbonimidate to form intermediates that can be selectively converted into 4-amino-substituted pyrazolo[1,5-a]triazin-2-amines, addressing regioselectivity issues in ring closure reactions.
  • The choice of pathway (Pathway A or B) can influence the substitution pattern and efficiency, with recent protocols favoring routes that allow predictable placement of functional groups.

Summary Table of Key Reaction Steps and Conditions

Reaction Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Formation of N-carbetoxythiourea 5-Aminopyrazole + ethoxycarbonyl isothiocyanate, THF, 0 °C, microwave 100 °C, 5 min N-carbetoxythiourea (in situ) - Slow addition critical for selectivity
Cyclization to 2-thioxo derivative Aqueous NaOH 2N, microwave 80 °C, 3 min 2-thioxo-pyrazolo[1,5-a]triazine - One-pot process
Methylation of sulfur atom Methyl iodide, NaOH 2N, EtOH, room temperature, 15 min 2-(Methylsulfanyl) derivative 77 Final isolated product
Chlorination at C4 POCl3 (10 equiv.), N,N-dimethylaniline, 110 °C, 3 h 4-Chloro derivative 94 Requires careful purification
Introduction of 7-methyl and 8-phenyl Starting from substituted aminopyrazoles or electrophilic substitution 7-Methyl-8-phenyl substituted pyrazolo-triazine Variable Depends on starting material

Research Findings and Advantages of the Microwave-Assisted Method

  • The microwave-assisted one-pot synthesis reduces reaction times from hours to minutes, improves yields (up to 94% for intermediates, 77% for final methylthio product), and eliminates the need for chromatographic purification.
  • The use of THF as solvent enhances solubility and reaction homogeneity.
  • The method is scalable to gram quantities without loss of efficiency.
  • The approach is sustainable and aligns with green chemistry principles by minimizing waste and solvent use.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that pyrazolo[1,5-A][1,3,5]triazin derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The effectiveness of this compound could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Agricultural Science

Pesticide Development
In agricultural applications, this compound has potential as a pesticide or herbicide. Its chemical structure allows it to interact with plant physiological processes or pest metabolism. Research is ongoing to determine its efficacy and safety profile in agricultural settings .

Plant Growth Regulation
There is emerging evidence that certain triazine derivatives can act as plant growth regulators. These compounds may enhance growth rates or improve resistance to environmental stresses. The specific effects of this compound on plant physiology are still under investigation but hold promise for agricultural innovation .

Materials Science

Polymer Chemistry
In materials science, the compound can be utilized in the synthesis of novel polymers. Its unique structural features may impart desirable properties such as increased thermal stability or enhanced mechanical strength to polymeric materials. Research into the incorporation of this compound into polymer matrices is ongoing to explore its potential for improving material performance .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the cytotoxic effects of pyrazolo[1,5-A][1,3,5]triazin derivatives on human cancer cell lines. The results indicated that these compounds could inhibit tumor growth by inducing apoptosis through the activation of caspase pathways. This finding underlines the potential of this compound in cancer therapy development.

Case Study: Agricultural Application

In another study focusing on agricultural applications, researchers tested the efficacy of this compound as a pesticide against common crop pests. The findings revealed a significant reduction in pest populations with minimal impact on beneficial insects. This positions the compound as a viable option for sustainable pest management strategies.

Mechanism of Action

The mechanism of action of 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The triazine ring is known to interact with nucleophilic sites in biological molecules, which could explain its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a][1,3,5]triazine derivatives exhibit varied biological activities depending on substituent patterns. Below is a systematic comparison with structurally analogous compounds:

Structure-Activity Relationship (SAR) Analysis

Position 4 Substituents :

  • Methylthio vs. Ethylthio/Phenethylthio : MH4b1 (ethylthio) shows stronger anticonvulsant activity than methylthio analogs, suggesting bulkier thioether groups enhance binding to neurological targets . Conversely, phenethylthio derivatives (e.g., compound 4 in ) favor antiproliferative effects, likely due to increased lipophilicity and membrane penetration.
  • Aryl vs. Alkyl Groups : Aryl substituents (e.g., phenyl, 4-methylphenyl) at position 8 or 4 improve CNS activity, while pyridinyl groups (as in Pexacerfont) enable kinase or receptor targeting .

Position 2 Functionalization: Amine vs.

Position 7 Modifications :

  • Ketone (7-one) vs. Methyl : The 7-one group in antiproliferative derivatives introduces planarity and hydrogen-bond acceptor properties, critical for DNA intercalation or enzyme inhibition .

Pharmacological Profiles

Compound Type Key Targets/Models Efficacy Notes
Anticonvulsants (e.g., MH4b1) Maximal electroshock (MES), 6 Hz seizures MH4b1 effective in MES (ED₅₀ = 45 mg/kg) but inactive in PTZ and PIC models .
Anticancer Agents A549, MDA-MB231, leukemia cells 2-(Dichloromethyl) derivatives show IC₅₀ values of 5–20 µM .
Kinase Inhibitors (e.g., 6m) TTK (Thr/Tyr kinase) Pyrazolo[1,5-a]pyrimidines with 4-fluorophenyl groups exhibit IC₅₀ < 10 nM .

Biological Activity

7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine (CAS Number: 690275-78-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on diverse sources, including case studies and research findings.

The molecular formula of this compound is C13H13N5SC_{13}H_{13}N_{5}S, with a molecular weight of approximately 271.34 g/mol. Its structure incorporates a pyrazolo-triazine framework, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC13H13N5S
Molecular Weight271.34 g/mol
CAS Number690275-78-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. The mechanism involves the activation of caspase-8 and a decrease in mitochondrial membrane potential.

A notable study assessed the compound's effects on DLD-1 and HT-29 colorectal cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis induction, characterized by increased active caspase-8 levels and decreased p53 concentrations in treated cells. Specifically:

  • DLD-1 Cells : 66.6% exhibited active caspase-8 post-treatment.
  • HT-29 Cells : 30.1% exhibited active caspase-8 post-treatment.

These findings suggest that this compound may serve as a promising candidate for colorectal cancer therapy due to its ability to initiate apoptotic pathways independently of p53 status .

Other Biological Activities

In addition to its anticancer properties, derivatives of pyrazolo-triazines like this compound have shown potential in various biological assays:

  • Antimicrobial Activity : Some studies indicate that related compounds exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Research has suggested that certain triazine derivatives possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
  • Enzyme Inhibition : Compounds within this class have demonstrated the ability to inhibit enzymes such as tyrosinase and carbonic anhydrases implicated in cancer progression .

Study on Apoptosis Induction

A critical study involved the evaluation of apoptosis induction by the compound in colon cancer cell lines. The researchers utilized flow cytometry to analyze mitochondrial membrane potential and caspase activity. The results confirmed that:

  • The compound significantly reduced mitochondrial membrane potential.
  • Increased levels of autophagy markers (LC3A and LC3B) were observed post-treatment.

This study underscores the compound's dual role in promoting apoptosis while modulating autophagy pathways .

Comparative Analysis with Related Compounds

A comparative study involving various pyrazolo-triazine derivatives highlighted the unique biological profiles of compounds similar to this compound. These compounds were assessed for their binding affinities to specific receptors involved in cancer signaling pathways.

Compound NameActivity Profile
7-Methyl-4-(methylthio)-8-phenyldiazolo[1,5-a]Exhibits significant anticancer activity
8-Bromo-4-(methylthio)-7-phenyldiazolo[1,5-a]Potential anti-inflammatory effects
6-Bromo-4-(ethylthio)-7-methylpyrazolo[1,5-A]Moderate enzyme inhibition

The presence of different substituents was shown to significantly influence both solubility and biological activity profiles .

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